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Compound of Interest

Compound Name: 2,2',4-Trimethoxybenzophenone

Cat. No.: B1587445

An In-depth Technical Guide to 2,2',4-
Trimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4-Trimethoxybenzophenone is a substituted aromatic ketone belonging to the
benzophenone family. Benzophenones are a class of compounds known for their applications
as photoinitiators, UV absorbers in sunscreens and plastics, and as intermediates in organic
synthesis. The specific substitution pattern of three methoxy groups on the benzophenone core
in 2,2',4-Trimethoxybenzophenone influences its electronic properties, solubility, and
reactivity, making it a compound of interest for various research and development applications.
This guide provides a comprehensive overview of its chemical and physical properties, a
plausible synthetic route, and its analytical characterization.

Chemical Identity

o Chemical Name: 2,2',4-Trimethoxybenzophenone

e CAS Number: 33077-87-1[1]

Physical Constants
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Precise experimental data for all physical constants of 2,2',4-Trimethoxybenzophenone are
not readily available in the public domain. The following table includes available data and
estimations based on structurally related compounds.

Physical Constant Value/Description Source(s)
Molecular Formula C16H1604 [2]
Molar Mass 272.29 g/mol [2]
Melting Point 54.0t0 59.0 °C [1]
N ) Estimated to be > 300 °C at Based on related
Boiling Point
760 mmHg benzophenones

Expected to be soluble in

common organic solvents like
Solubility acetone, ethanol, and [3]

chloroform, and poorly soluble

in water.

White to almost white powder
Appearance [1]
or crystals

Synthesis of 2,2',4-Trimethoxybenzophenone

A plausible synthetic route for 2,2',4-Trimethoxybenzophenone can be adapted from the
synthesis of related hydroxylated and methoxylated benzophenones. A common method
involves the Friedel-Crafts acylation reaction. In this proposed synthesis, 2,4-dimethoxybenzoyl
chloride would be reacted with 1,2-dimethoxybenzene in the presence of a Lewis acid catalyst
like aluminum chloride.

Experimental Protocol:

o Preparation of the Acyl Chloride: 2,4-dimethoxybenzoic acid is reacted with thionyl chloride
(SOCI2) or oxalyl chloride to form 2,4-dimethoxybenzoyl chloride. The reaction is typically
carried out in an inert solvent like dichloromethane (DCM) or under neat conditions, followed
by distillation or removal of excess reagent under reduced pressure.
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 Friedel-Crafts Acylation:

o To a cooled (0 °C) suspension of anhydrous aluminum chloride (AICI3) in a dry, inert
solvent (e.g., dichloromethane or 1,2-dichloroethane), add 1,2-dimethoxybenzene.

o Slowly add a solution of 2,4-dimethoxybenzoyl chloride in the same solvent to the reaction
mixture.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until the reaction is complete (monitored by TLC).

e Work-up and Purification:

o The reaction mixture is then carefully poured into a mixture of crushed ice and
concentrated hydrochloric acid to decompose the aluminum chloride complex.

o The organic layer is separated, and the agueous layer is extracted with the solvent.

o The combined organic layers are washed with a saturated solution of sodium bicarbonate
and then with brine.

o The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered,
and the solvent is removed under reduced pressure.

o The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol
or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to
yield pure 2,2',4-Trimethoxybenzophenone.

Synthesis Workflow Diagram:
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Work-up & Purification
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Caption: Synthesis of 2,2',4-Trimethoxybenzophenone via Friedel-Crafts acylation.

Analytical Characterization

The structure of 2,2',4-Trimethoxybenzophenone can be confirmed using various
spectroscopic techniques. While experimental spectra for this specific compound are not
readily available, the expected spectral data can be predicted based on the analysis of closely
related benzophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methoxy groups. The protons on the substituted benzene rings will appear
as doublets and doublets of doublets in the aromatic region (typically & 6.5-8.0 ppm). The
three methoxy groups will each give a singlet at around & 3.8-4.0 ppm. The integration of
these signals should correspond to the number of protons in each environment.
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e 13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around &
195 ppm), the aromatic carbons (in the range of d 100-160 ppm), and the methoxy carbons
(around & 55-60 ppm). The exact chemical shifts will be influenced by the positions of the
methoxy substituents on the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2',4-Trimethoxybenzophenone is expected to exhibit characteristic
absorption bands for its functional groups:

C=0 Stretch: A strong absorption band in the region of 1650-1670 cm~1 is characteristic of
the benzophenone carbonyl group.

e C-O Stretch (Aryl Ether): Strong bands are expected in the region of 1200-1275 cm~1
(asymmetric) and 1020-1075 cm~! (symmetric) corresponding to the aryl-O-CHs ether
linkages.

e C-H Stretch (Aromatic): Absorption bands above 3000 cm~1 are characteristic of the
aromatic C-H stretching vibrations.

e C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm~1* will be present due to the C-
H stretching of the methyl groups of the methoxy substituents.

e C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600
cm~1 region due to the C=C stretching vibrations within the aromatic rings.

Reactivity and Applications

The reactivity of 2,2',4-Trimethoxybenzophenone is primarily governed by the carbonyl group
and the electron-rich aromatic rings. The carbonyl group can undergo typical ketone reactions
such as reduction to a secondary alcohol or reaction with Grignard reagents. The methoxy
groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or
BBrs) to yield the corresponding polyhydroxybenzophenone.

The electron-donating nature of the methoxy groups activates the aromatic rings towards
electrophilic substitution. However, the substitution pattern will be directed by the existing
methoxy groups.
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Potential applications for 2,2',4-Trimethoxybenzophenone include:

o UV stabilizer: The benzophenone core is an effective chromophore for absorbing UV
radiation, and the methoxy substituents can modulate these properties.

» Photoinitiator: In photopolymerization processes, it can absorb light and initiate
polymerization reactions.

 Intermediate in organic synthesis: It can serve as a building block for the synthesis of more
complex molecules, including pharmaceuticals and agrochemicals.

Conclusion

2,2',4-Trimethoxybenzophenone is a valuable compound with potential applications in
materials science and organic synthesis. This guide has provided a comprehensive overview of
its known and estimated properties, a plausible synthetic route, and its expected analytical
characteristics. Further research to experimentally determine its physical constants and to
explore its reactivity and applications is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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